(Z)-N-(1-(2-(benzylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
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Overview
Description
The compound is a type of benzamide, which is an organic compound consisting of a carboxyamide group (-CONH2) attached to a phenyl group . Benzamides are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
Synthesis Analysis
Benzamides can be synthesized from benzaldehyde . The most common method of converting benzamide to benzylamine is by using lithium aluminium hydride (LiAlH4), but it requires careful selection because LiAlH4 can also react with other groups .Molecular Structure Analysis
The molecular structure of benzamides involves a carboxyamide group (-CONH2) attached to a phenyl group . The NH bonds of an amino group are nonequivalent in the amides .Chemical Reactions Analysis
Benzene derivatives can undergo various reactions, including acylation and bromination . The order of reactions can change the products produced .Physical and Chemical Properties Analysis
Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Biological Activity and Chemical Properties
Research on structurally similar compounds, such as benzamides and their derivatives, reveals a broad spectrum of biological activities and applications in medicinal chemistry. For example, a study on a series of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed promising biological activity against mycobacterial, bacterial, and fungal strains. These compounds were also evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, demonstrating the potential for agrochemical applications (Imramovský et al., 2011). Such studies highlight the versatility of benzamide derivatives in scientific research, suggesting areas where the specific compound might be applied.
Chemical Synthesis and Reactivity
The synthesis and reactivity of benzamide derivatives are of significant interest in organic chemistry, offering pathways to diverse heterocyclic compounds. For instance, copper-mediated oxidative coupling of benzamides with maleimides has been reported to form isoindolone-incorporated spirosuccinimides, compounds of interest in medicinal chemistry due to their structural complexity and potential biological activity (Miura, Hirano, & Miura, 2015). This illustrates the chemical versatility of benzamide derivatives in constructing complex molecular architectures.
Applications in Sensing and Material Science
Moreover, benzamide derivatives have been explored for their applications beyond medicinal chemistry, such as in sensing technologies. A study on N-(cyano(naphthalen-1-yl)methyl)benzamides showed that these compounds could undergo colorimetric changes in response to fluoride anions, indicating their potential as chemical sensors (Younes et al., 2020). Such findings underscore the adaptability of benzamide derivatives in various scientific and technological fields, suggesting that the compound could have similar applications.
Mechanism of Action
Target of Action
Similar benzamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 . This protein plays a crucial role in the regulation of cellular processes, including signal transduction and vesicle trafficking .
Mode of Action
Benzamide-derived compounds have been found to selectively inhibit fungal sec14 lipid-transfer proteins . This inhibition disrupts the normal functioning of the protein, leading to antifungal effects .
Biochemical Pathways
The inhibition of sec14 lipid-transfer proteins can disrupt various cellular processes, including lipid metabolism and vesicle trafficking . These disruptions can lead to cell death, providing the compound with its antifungal properties .
Pharmacokinetics
Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of sec14 lipid-transfer proteins can disrupt various cellular processes, leading to cell death . This provides the compound with its antifungal properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c26-15-21(25(31)27-16-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)23(28-22)29-24(30)18-11-5-2-6-12-18/h1-14H,16H2,(H,27,31)(H,28,29,30)/b22-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPLVEMXCVFCBE-DQRAZIAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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